molecular formula C14H17N3O2S B2688802 (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide CAS No. 957023-57-3

(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide

Cat. No. B2688802
CAS RN: 957023-57-3
M. Wt: 291.37
InChI Key: JQOWSJWQTDIXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide, also known as PTMES, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of sulfonyl azide derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been used in the synthesis of hydrazine-coupled pyrazoles, which have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Synthesis of Other Compounds

This compound can be used as an intermediate in the synthesis of other complex compounds. For example, it has been used in the synthesis of tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)­carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine .

In Vivo Metabolism Studies

The compound has been used in in vivo metabolism studies of N(substituted phenyl)-N′-(1,3,5-trimethyl pyrazole-4-yl)thioureas in rats . This helps in understanding the metabolic pathways and potential effects of these compounds in the body.

Catalyst in Chemical Reactions

The compound has been used as a catalyst in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . These reactions were carried out under microwave irradiation and solvent-free conditions, making the process environmentally friendly.

Antibacterial and Antiviral Activities

Pyrazole derivatives, such as the compound , have been widely applied in clinical practice for treating diseases like antitumor, anti-proliferative, anti-inflammatory, anti-angiogenic, nitric oxide carrier, antiviral and antibacterial .

Ligands for Generating Metallic Complexes

These compounds can also be used as ligands for generating metallic complexes . This has applications in various fields including material science and catalysis.

properties

IUPAC Name

(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-11-14(12(2)17(3)15-11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOWSJWQTDIXRW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide

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